1-溴-2-氯-4-苯氧基苯

描述

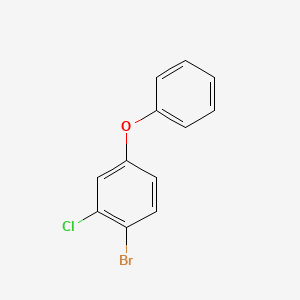

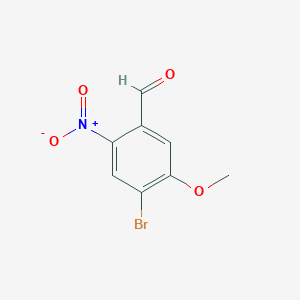

1-Bromo-2-chloro-4-phenoxybenzene is a chemical compound with the molecular weight of 283.55 .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 1-Bromo-2-chloro-4-phenoxybenzene involves a series of reactions. The order in which reactions are carried out is often critical to the success of the overall scheme . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-phenoxybenzene can be represented by the InChI code: 1S/C12H8BrClO/c13-11-7-6-10 (8-12 (11)14)15-9-4-2-1-3-5-9/h1-8H . The molecular weight of this compound is 283.55 .Chemical Reactions Analysis

The chemical reactions of 1-Bromo-2-chloro-4-phenoxybenzene involve electrophilic aromatic substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

1-Bromo-2-chloro-4-phenoxybenzene is a liquid at room temperature . It has a molecular weight of 283.55 and is typically stored at temperatures between 2-8°C .科学研究应用

环境影响和分析

溴化合物的发生和环境归宿

最近的研究重点关注新型溴化阻燃剂(NBFR)的环境存在和影响,包括与 1-溴-2-氯-4-苯氧基苯相关的化合物。这些化合物越来越多地应用于各个行业,引发了对其发生、环境归宿和潜在毒性的担忧。Zuiderveen 等人(2020 年)的一项批判性审查强调了需要对室内环境中 NBFR 的发生、排放源及其潜在生态系统渗出的全面研究。某些 NBFR 的高浓度引发了环境问题,表明监测计划或研究中未包括的许多化合物存在重大知识空白(Zuiderveen, Slootweg, & de Boer, 2020)。

溴化合物的毒性和健康影响

对溴化合物的研究的另一个方面,包括类似于 1-溴-2-氯-4-苯氧基苯的衍生物,重点关注其健康影响。研究表明,可能包含类似于 1-溴-2-氯-4-苯氧基苯的结构的多溴二苯并对二恶英(PBDD)和二苯并呋喃(PBDF),表现出与它们的氯化对应物相似的毒性。这些化合物作为内分泌干扰物并表现出潜在的致癌作用,需要进一步研究它们的生物和环境行为(Mennear & Lee, 1994)。

作用机制

Target of Action

The primary target of 1-Bromo-2-chloro-4-phenoxybenzene is the benzene ring, a common component in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and resistant to reactions .

Mode of Action

1-Bromo-2-chloro-4-phenoxybenzene interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, resulting in an arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides, and an sn1 pathway for secondary and tertiary benzylic halides .

Pharmacokinetics

The compound’s molecular weight (28355) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 1-Bromo-2-chloro-4-phenoxybenzene is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-4-phenoxybenzene. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, the compound is in liquid form, which may affect its distribution and absorption .

安全和危害

1-Bromo-2-chloro-4-phenoxybenzene is associated with several safety hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

1-bromo-2-chloro-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUOMHZSRDVPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3220396.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B3220426.png)

![Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3220428.png)

![5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3220432.png)

![4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B3220445.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine](/img/structure/B3220475.png)